2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}-3-oxo-N-phenylbutanamide
Overview
Description
2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}-3-oxo-N-phenylbutanamide, commonly known as BTTSA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BTTSA is a white crystalline powder that is soluble in organic solvents and is widely used in biochemical and physiological research.
Mechanism of Action
The mechanism of action of BTTSA is based on its ability to react with thiols in biological samples. BTTSA undergoes a thiol-disulfide exchange reaction, resulting in the formation of a highly fluorescent product. This reaction can be monitored using a fluorescence spectrophotometer, allowing for the detection and quantification of thiols in biological samples.
Biochemical and Physiological Effects:
BTTSA has been shown to have a range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation. BTTSA has also been shown to have a neuroprotective effect, protecting neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of BTTSA is its high sensitivity and selectivity for thiols. It can detect thiols at low concentrations and in complex biological samples. BTTSA is also relatively easy to synthesize and can be used in a variety of experimental settings. However, one limitation of BTTSA is its potential toxicity at high concentrations. It is important to use BTTSA in appropriate concentrations and to follow safety guidelines when handling this compound.
Future Directions
There are several future directions for the use of BTTSA in scientific research. One potential application is in the development of new diagnostic tools for the detection of thiols in biological samples. BTTSA could also be used as a photosensitizer for the treatment of cancer, as it has been shown to have a selective cytotoxic effect on cancer cells. Additionally, BTTSA could be modified to improve its properties, such as increasing its selectivity for specific thiols or reducing its toxicity. Overall, BTTSA has the potential to be a valuable tool for researchers in a variety of fields.
Scientific Research Applications
BTTSA has been extensively used in scientific research due to its unique properties. It is widely used as a fluorescent probe for the detection of thiols in biological samples. BTTSA can also be used as a reagent for the detection of metal ions, such as copper and iron. In addition, BTTSA has been used as a photosensitizer for the treatment of cancer, as it can generate reactive oxygen species upon exposure to light.
properties
IUPAC Name |
2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-3-oxo-N-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2S/c1-11(24)13(14(25)18-12-9-7-6-8-10-12)26-17-20-15(22(2)3)19-16(21-17)23(4)5/h6-10,13H,1-5H3,(H,18,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUWWZPQVAVOBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)SC2=NC(=NC(=N2)N(C)C)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}-3-oxo-N-phenylbutanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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